Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)-
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Overview
Description
Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the phenylethoxy group: This step involves the reaction of phenol with an appropriate alkylating agent to introduce the phenylethoxy group.
Introduction of the dimethyl groups: This can be achieved through Friedel-Crafts alkylation using dimethyl chloride and a Lewis acid catalyst.
Formation of the acetamide group: This step involves the reaction of an amine with acetic anhydride to form the acetamide.
Introduction of the dipropylamino group: This can be done through nucleophilic substitution reactions using dipropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-: Similar structure but lacks the phenylethoxy and dipropylamino groups.
Acetamide, N-(4-(2-phenylethoxy)phenyl)-: Similar structure but lacks the dimethyl and dipropylamino groups.
Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-: Similar structure but lacks the dipropylamino group.
Uniqueness
The uniqueness of Acetamide, N-(2,6-dimethyl-4-(2-phenylethoxy)phenyl)-2-(dipropylamino)- lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
17179-47-4 |
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Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2,6-dimethyl-4-(2-phenylethoxy)phenyl]-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C24H34N2O2/c1-5-13-26(14-6-2)18-23(27)25-24-19(3)16-22(17-20(24)4)28-15-12-21-10-8-7-9-11-21/h7-11,16-17H,5-6,12-15,18H2,1-4H3,(H,25,27) |
InChI Key |
JPOSAFRGBMSBQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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